Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride
Description
Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic piperazine derivative characterized by a piperazine core substituted with a methyl carboxylate group and an ethyl-linked 5-nitrofuran-2-carboxamide moiety. The hydrochloride salt enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6.ClH/c1-22-13(19)16-8-6-15(7-9-16)5-4-14-12(18)10-2-3-11(23-10)17(20)21;/h2-3H,4-9H2,1H3,(H,14,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCPSMWEWQLGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(5-nitrofuran-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-tuberculosis (TB) research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step processes that integrate nitrofuran derivatives with piperazine moieties. The nitro group in the furan ring is crucial for the biological activity exhibited by this class of compounds.
Antimicrobial Properties
Recent studies have highlighted the antibacterial properties of nitrofuran derivatives, including those similar to this compound. For instance, a series of nitrofuranyl methylpiperazines demonstrated significant activity against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.0072 μM against various strains, including multidrug-resistant strains .
Table 1: Antimicrobial Activity of Nitrofuranyl Compounds
| Compound Name | MIC (μM) | Target Pathogen |
|---|---|---|
| Compound A | 0.17 | Mycobacterium tuberculosis |
| Compound B | 0.59 | Rifampicin-resistant MTB |
| Compound C | 0.0072 | Non-replicating MTB |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring and the nitrofuran moiety significantly influence biological activity. For example, replacing the piperazine ring with other cyclic amines like morpholine resulted in a complete loss of activity, emphasizing the importance of the piperazine structure . Additionally, substituents at specific positions on the phenyl ring also impacted potency, suggesting that careful design can enhance efficacy.
Case Studies
- Anti-TB Efficacy : A study involving a library of nitrofuranyl methylpiperazines found that five compounds exhibited submicromolar potency against both replicating and non-replicating strains of MTB, demonstrating their potential as new anti-TB agents .
- Cytotoxicity Assessment : Cytotoxicity assays indicated that while some derivatives showed potent antimicrobial effects, they also maintained an acceptable safety index, which is critical for therapeutic applications .
- In Vivo Studies : Ongoing research aims to evaluate the in vivo efficacy of these compounds, focusing on their pharmacokinetic profiles and overall therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several piperazine derivatives documented in the evidence:
Conformational Analysis
The piperazine ring in the target compound is expected to adopt a chair conformation, as seen in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
